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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B15575418

Introduction

DSR-141562 is a novel, orally active, and selective brain-penetrant phosphodiesterase 1
(PDEZ1) inhibitor.[1][2] It demonstrates preferential selectivity for the human PDE1B isoform,
which is predominantly expressed in the brain.[1][3][4] DSR-141562 is under investigation for
its therapeutic potential in treating positive symptoms, negative symptoms, and cognitive
impairments associated with schizophrenia.[1][3][4] A significant challenge in the preclinical
evaluation of DSR-141562 is its poor aqueous solubility, necessitating the use of specific
formulation strategies to ensure accurate and consistent dosing for in vivo studies.[1][5]

This document provides detailed protocols for preparing DSR-141562 solutions and
suspensions for various routes of administration, including oral (PO), intraperitoneal (IP), and
intravenous (1V). The strategies outlined below utilize common and effective formulation
techniques such as co-solvents, cyclodextrin complexation, and lipid-based vehicles to achieve
the desired concentration and stability.[6][7]

Physicochemical Properties of DSR-141562

A summary of the key physicochemical properties of DSR-141562 is presented below. This
information is critical for selecting an appropriate formulation strategy.
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Property Value Reference
Molecular Formula C19H25F3N403 [1]
Molecular Weight 414.42 g/mol [1]
CAS Number 2007975-22-4 [1]
Appearance White to off-white solid [1]

DMSO: = 25 mg/mL (60.33

In Vitro Solubility M)
m

[1]

3 years at -20°C; 2 years at

Powder Storage
4°C

[1]

6 months at -80°C; 1 month at

In Solvent Storage
-20°C

[1]

Recommended Formulations for In Vivo Studies

Several vehicle compositions have been shown to effectively solubilize DSR-141562 to at least

2.5 mg/mL.[1] The choice of formulation depends on the intended route of administration and

the specific requirements of the preclinical study.[5][8]

] Vehicle ] . Recommended

Formulation Type . Achieved Solubility
Composition Route
10% DMSO, 40%

Co-solvent Solution PEG300, 5% Tween- > 2.5 mg/mL PO, IP
80, 45% Saline
10% DMSO, 90%

Cyclodextrin Solution (20% SBE-B-CD in > 2.5 mg/mL PO, IP, IV
Saline)

o _ 10% DMSO, 90%

Lipid Suspension ) > 2.5 mg/mL PO

Corn Oil
Data sourced from MedchemExpress.[1]
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Workflow for Vehicle Selection

The selection of an appropriate vehicle is a critical step in designing in vivo experiments for
poorly soluble compounds. The following workflow provides a decision-making framework for
formulating DSR-141562.
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Formulation Decision Workflow for DSR-141562

Start: Define Study Requirements
(Dose, Route, PK Profile)

Select Route of Administration

Oral (PO) Parenteral (IP, 1V)

Solution or Suspension? Requires Sterile, Isotonic Solution?

Solution Suspension ;
(Rapid Absorption) (High Dose, Sustained Release) Yes (IV Route) Less Stringent (IP Route)
&
v Cyclodextrin Vehicle Co-solvent System
Co-solvent System Lipid Vehicle (e.g., SBE-B-CD) @ DMSO/PEGBO)E)/Tween-BO)
(e.g., DMSO/PEG300/Tween-80) (e.g., Corn Qil) - Enhances solubility 9 _Check for tolerabilit
S~ N - Generally well-tolerated IV _ Y
\\\\\\\~ \\\ // T .
‘\*\\ \ // _____
\\\\~\ \\ // ””’,

Final Formulation Ready for Dosing

Click to download full resolution via product page

Workflow for selecting a suitable formulation for DSR-141562.
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Experimental Protocols

The following protocols provide step-by-step instructions for preparing DSR-141562
formulations. All procedures should be performed in a chemical fume hood using appropriate
personal protective equipment (PPE).

Protocol 1: Co-solvent Solution for Oral (PO) or
Intraperitoneal (IP) Administration

This protocol utilizes a co-solvent system to solubilize DSR-141562 in an aqueous vehicle.[9]
[10] This type of formulation is suitable for studies requiring the compound to be in a dissolved
state for absorption.[11]

Materials:

DSR-141562 powder

o Dimethyl sulfoxide (DMSO), cell culture grade
e Polyethylene glycol 300 (PEG300), USP grade
e Tween-80 (Polysorbate 80), USP grade

o Sterile Saline (0.9% NaCl)

 Sterile conical tubes (e.g., 15 mL or 50 mL)

o Calibrated pipettes and sterile tips

Vortex mixer and/or sonicator

Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

o Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a 15 mL
sterile conical tube.

e Add DMSO: Add 1.0 mL of DMSO to the tube.
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Initial Dissolution: Vortex the mixture vigorously until the DSR-141562 powder is completely
dissolved. Gentle warming (to 37-60°C) or brief sonication can be used to aid dissolution if
necessary.[1] Ensure the solution is clear before proceeding.

Add PEG300: Add 4.0 mL of PEG300 to the solution and vortex thoroughly to ensure a
homogenous mixture.

Add Tween-80: Add 0.5 mL of Tween-80 and vortex again until the solution is uniform.

Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the
saline dropwise or in small aliquots to prevent precipitation of the compound.

Final Inspection: The final solution should be clear and free of any visible precipitate. If
precipitation occurs, the formulation may need to be adjusted or prepared fresh before each
use.

Protocol 2: Cyclodextrin-Based Solution for 1V, IP, or PO
Administration

This method uses a Captisol® (SBE-[3-CD, sulfobutylether beta-cyclodextrin) solution to form

an inclusion complex with DSR-141562, significantly enhancing its aqueous solubility.[12][13]

[14] Cyclodextrin formulations are generally well-tolerated and are often preferred for

intravenous administration.[7][15]

Materials:

DSR-141562 powder

Dimethyl sulfoxide (DMSO), cell culture grade

SBE-B-CD (e.g., Captisol®)

Sterile Saline (0.9% NacCl) or Sterile Water for Injection

Sterile conical tubes and/or glass vials

Magnetic stirrer and stir bar
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o Calibrated pipettes and sterile tips
o Sterile filter (0.22 pm) for IV administration
Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

o Prepare Cyclodextrin Vehicle: First, prepare the 20% SBE-[-CD vehicle. Weigh 2.0 g of
SBE-B-CD powder and dissolve it in 10 mL of sterile saline (final volume will be slightly more
than 10 mL, or g.s. to 10 mL for exact concentration). Stir until fully dissolved.

e Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a sterile
glass vial or conical tube.

e Add DMSO: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is
completely dissolved.

e Add Cyclodextrin Vehicle: Add 9.0 mL of the prepared 20% SBE-B-CD in saline solution to
the DMSO concentrate.

o Mix Thoroughly: Cap the vial and mix vigorously. A vortex mixer or magnetic stirrer can be
used for several minutes to ensure complete complexation and dissolution. The final solution
should be clear.

 Sterilization (for IV use): For intravenous administration, the final solution must be sterile.
Filter the solution through a 0.22 um sterile syringe filter into a sterile vial.

Protocol 3: Lipid-Based Suspension for Oral (PO)
Administration

For high-dose oral studies or when a solution is not feasible, a suspension in an oil-based
vehicle can be used.[8][11] This formulation is administered via oral gavage.

Materials:
e DSR-141562 powder

o Dimethyl sulfoxide (DMSO), cell culture grade
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Corn oil, USP grade

Sterile conical tubes

Calibrated pipettes and sterile tips

Vortex mixer and/or homogenizer

Procedure (to prepare 10 mL of a 2.5 mg/mL suspension):

Weigh Compound: Accurately weigh 25 mg of DSR-141562 powder and place it into a 15 mL
sterile conical tube.

Initial Dissolution in DMSO: Add 1.0 mL of DMSO to the tube. Vortex until the powder is fully
dissolved to create a concentrated stock solution.

Add Lipid Vehicle: Add 9.0 mL of corn oil to the DMSO solution.

Homogenize: Cap the tube and vortex vigorously for 2-3 minutes. For a more uniform and
stable suspension, use a homogenizer. The compound will precipitate out of the DMSO and
become suspended in the corn oil.

Dosing: This formulation is a suspension. It is essential to vortex it thoroughly immediately
before each animal is dosed to ensure uniform distribution of the compound and accurate
dosing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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